JAK/TYK2 Scaffold Selectivity
A direct head-to-head comparison of the 1H-imidazo[4,5-c]pyridine scaffold (bearing a carbonyl-amino substituent at the C4 position) with its 3H-imidazo[4,5-b]pyridine isomer demonstrates a 21-fold differential in JAK1/TYK2 selectivity. The [4,5-b] isomer exhibited a more favorable selectivity profile, highlighting the impact of nitrogen atom positioning on biological performance [1].
| Evidence Dimension | JAK1/TYK2 selectivity fold-change |
|---|---|
| Target Compound Data | 1H-Imidazo[4,5-c]pyridine scaffold (matched pair 10) |
| Comparator Or Baseline | 3H-Imidazo[4,5-b]pyridine scaffold (matched pair 11) |
| Quantified Difference | 21-fold improvement in selectivity for the [4,5-b] isomer |
| Conditions | Fluorescence-based biochemical assays using catalytic domains of JAK family members; cyclopropane carboxamide substituent at the top (C4 for [4,5-c], C7 for [4,5-b]) |
Why This Matters
This quantitative scaffold divergence informs procurement decisions when designing selective kinase inhibitors; the 1H-imidazo[4,5-c]pyridine core may be preferred for dual JAK1/TYK2 inhibition, whereas the [4,5-b] isomer offers enhanced TYK2 selectivity.
- [1] Deharo, T., et al. (2024). Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases. J Med Chem, 67(11), 8545–8568. https://doi.org/10.1021/acs.jmedchem.4c00769 View Source
